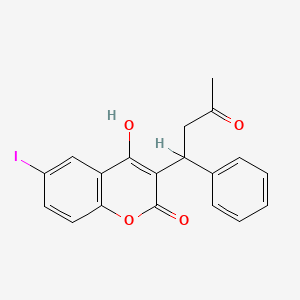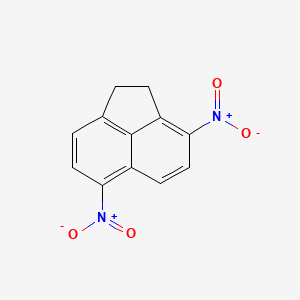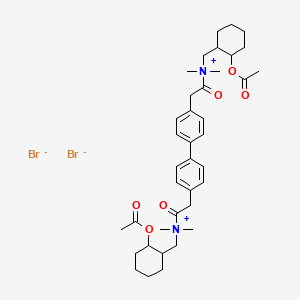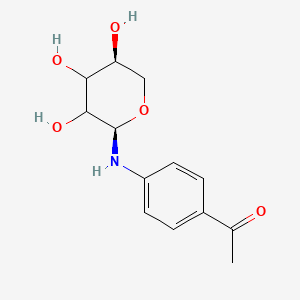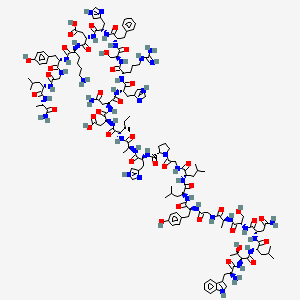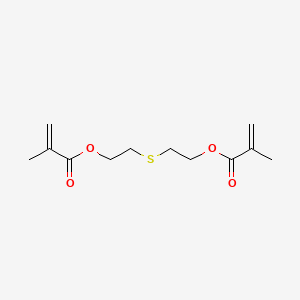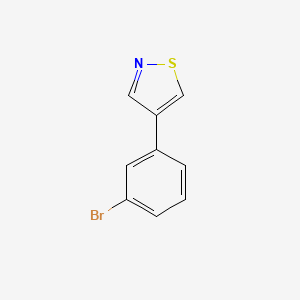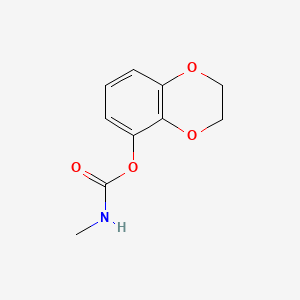![molecular formula C28H16N2O12 B13738470 5-[4-[4-(3,5-dicarboxyphenyl)-2-nitrophenyl]-3-nitrophenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13738470.png)
5-[4-[4-(3,5-dicarboxyphenyl)-2-nitrophenyl]-3-nitrophenyl]benzene-1,3-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[4-[4-(3,5-dicarboxyphenyl)-2-nitrophenyl]-3-nitrophenyl]benzene-1,3-dicarboxylic acid is a complex organic compound known for its unique structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-[4-(3,5-dicarboxyphenyl)-2-nitrophenyl]-3-nitrophenyl]benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions. One common method involves the nitration of a precursor compound followed by carboxylation. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and carboxylation processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro groups, leading to the formation of nitroso or other oxidized derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives, which can further participate in various chemical transformations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) and specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Introduction of various functional groups depending on the substituent used.
科学的研究の応用
5-[4-[4-(3,5-dicarboxyphenyl)-2-nitrophenyl]-3-nitrophenyl]benzene-1,3-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of advanced materials, including polymers and metal-organic frameworks (MOFs).
作用機序
The mechanism by which 5-[4-[4-(3,5-dicarboxyphenyl)-2-nitrophenyl]-3-nitrophenyl]benzene-1,3-dicarboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to participate in various biochemical pathways, potentially leading to therapeutic effects or other biological activities.
類似化合物との比較
Similar Compounds
5,5’-Methylenediisophthalic Acid: Similar in structure but lacks the nitro groups.
5-(4-carboxy-3-hydroxyphenyl)benzene-1,3-dicarboxylic Acid: Contains hydroxyl groups instead of nitro groups.
Uniqueness
The presence of both nitro and carboxylic acid groups in 5-[4-[4-(3,5-dicarboxyphenyl)-2-nitrophenyl]-3-nitrophenyl]benzene-1,3-dicarboxylic acid makes it unique compared to similar compounds
特性
分子式 |
C28H16N2O12 |
|---|---|
分子量 |
572.4 g/mol |
IUPAC名 |
5-[4-[4-(3,5-dicarboxyphenyl)-2-nitrophenyl]-3-nitrophenyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C28H16N2O12/c31-25(32)17-5-15(6-18(9-17)26(33)34)13-1-3-21(23(11-13)29(39)40)22-4-2-14(12-24(22)30(41)42)16-7-19(27(35)36)10-20(8-16)28(37)38/h1-12H,(H,31,32)(H,33,34)(H,35,36)(H,37,38) |
InChIキー |
SGXYUGACPSOISY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)[N+](=O)[O-])C3=C(C=C(C=C3)C4=CC(=CC(=C4)C(=O)O)C(=O)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl (8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)carbamate](/img/structure/B13738397.png)
